

# N-methylpiperazine-1-carboxamide chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-methylpiperazine-1-carboxamide*

Cat. No.: B066519

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## N-methylpiperazine-1-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**N-methylpiperazine-1-carboxamide** is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, structure, and potential applications. Due to the limited availability of public experimental data, this guide combines confirmed information with predicted properties and theoretical experimental protocols to serve as a valuable resource for researchers. The information on its precursor, N-methylpiperazine, is also included for contextual understanding.

### Chemical Structure and Identification

**N-methylpiperazine-1-carboxamide** is characterized by a piperazine ring with a carboxamide functional group at the 1-position, which is further substituted with a methyl group on the amide nitrogen.

Caption: Chemical structure of **N-methylpiperazine-1-carboxamide**.

## Physicochemical Properties

Quantitative data for **N-methylpiperazine-1-carboxamide** is summarized below. It is described as a white crystalline solid that is soluble in water, methanol, and ethanol.[\[1\]](#)

Property	Value	Source
CAS Number	163361-25-9	
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N <sub>3</sub> O	
Molecular Weight	143.19 g/mol	
Boiling Point	347.0 ± 31.0 °C (Predicted)	
pKa	14.39 ± 0.20 (Predicted)	
Physical State	White crystalline solid	<a href="#">[1]</a>
Solubility	Soluble in water, methanol, and ethanol	<a href="#">[1]</a>
SMILES	CNC(=O)N1CCNCC1	

Note: Some physical properties are based on computational predictions due to the absence of published experimental data.

Properties of the hydrochloride salt are also provided for reference:

Property	Value	Source
CAS Number	479611-85-3	
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClN <sub>3</sub> O	
Molecular Weight	179.65 g/mol	

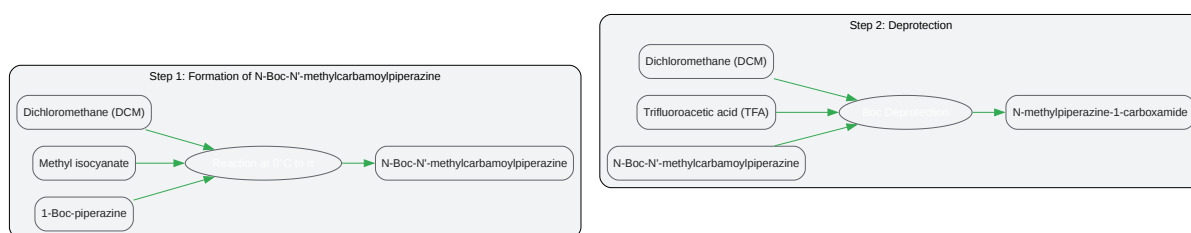
## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **N-methylpiperazine-1-carboxamide** is not readily available in the public domain. However, a standard synthetic route

would involve the acylation of a suitable piperazine precursor. A plausible hypothetical protocol is provided below.

## Hypothetical Synthesis of N-methylpiperazine-1-carboxamide

This protocol describes a two-step synthesis starting from commercially available 1-Boc-piperazine.



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Caption: Hypothetical workflow for the synthesis of **N-methylpiperazine-1-carboxamide**.

Step 1: Synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate

- Materials: 1-Boc-piperazine, Methyl isocyanate, Dichloromethane (DCM).
- Procedure:
  - Dissolve 1-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0 °C in an ice bath.
- Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate.

#### Step 2: Synthesis of **N-methylpiperazine-1-carboxamide** (Boc Deprotection)

- Materials: tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
- Procedure:
  - Dissolve the product from Step 1 in DCM.
  - Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room temperature.
  - Stir the reaction mixture for 2-4 hours.
  - Monitor the deprotection by TLC.
  - Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
  - Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) to a pH of >10.
  - Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **N-methylpiperazine-1-carboxamide**.

## Spectral Properties (Expected)

While experimental spectra for **N-methylpiperazine-1-carboxamide** are not readily available, the expected spectral characteristics can be predicted based on its structure.

### <sup>1</sup>H NMR Spectroscopy

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Integration
-NH (piperazine)	1.5 - 3.0	broad singlet	1H
-CH <sub>2</sub> - (piperazine, adjacent to NH)	2.7 - 3.0	triplet	4H
-CH <sub>2</sub> - (piperazine, adjacent to N-C=O)	3.3 - 3.6	triplet	4H
-CH <sub>3</sub> (amide)	2.7 - 2.9	doublet	3H
-NH- (amide)	5.0 - 7.0	broad quartet	1H

### <sup>13</sup>C NMR Spectroscopy

Carbon Atom	Expected Chemical Shift (δ, ppm)
-CH <sub>3</sub> (amide)	25 - 30
-CH <sub>2</sub> - (piperazine)	40 - 50
C=O (amide)	155 - 165

## Infrared (IR) Spectroscopy

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
N-H stretch (secondary amine)	3300 - 3500	Medium
N-H stretch (amide)	3100 - 3300	Medium
C-H stretch (aliphatic)	2850 - 3000	Strong
C=O stretch (amide)	1630 - 1680	Strong
N-H bend (amide)	1510 - 1570	Strong
C-N stretch (amine/amide)	1000 - 1350	Medium

## Mass Spectrometry

- Expected Molecular Ion [M]<sup>+</sup>: m/z = 143.11
- Expected [M+H]<sup>+</sup>: m/z = 144.12
- Common Fragmentation Patterns: Loss of the methylcarbamoyl group, cleavage of the piperazine ring.

## Applications in Research and Development

**N-methylpiperazine-1-carboxamide** serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its potential biological activities are an area of active interest.

- Medicinal Chemistry: It is a versatile intermediate for the development of active pharmaceutical ingredients (APIs).[\[1\]](#)
- Kinase Inhibition: It has been identified as a potential inhibitor of the kinase family.
- Neurological Disorders: Research suggests it may be a promising lead compound for developing drugs targeting neurological disorders.[\[1\]](#)
- Reductive Amination Agent: It has been described as a reductive amination agent in organic synthesis.

## Precursor: N-methylpiperazine

A thorough understanding of **N-methylpiperazine-1-carboxamide** often requires knowledge of its key precursor, N-methylpiperazine.

Property	Value
CAS Number	109-01-3
Molecular Formula	C <sub>5</sub> H <sub>12</sub> N <sub>2</sub>
Molecular Weight	100.16 g/mol
Boiling Point	138 °C
Melting Point	-6 °C
Density	0.903 g/mL at 25 °C

## Safety and Handling

Specific safety data for **N-methylpiperazine-1-carboxamide** is not widely available. Standard laboratory safety precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, it is advisable to consult the safety data sheet (SDS) for its precursor, N-methylpiperazine, and to handle the compound with the assumption that it may have similar hazards.

Disclaimer: This document is intended for informational purposes for a technical audience. The hypothetical experimental protocols are illustrative and have not been validated. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.

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## References

- 1. 163361-25-9(N-methylpiperazine-1-carboxamide) | Kuujia.com [kuujia.com]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)